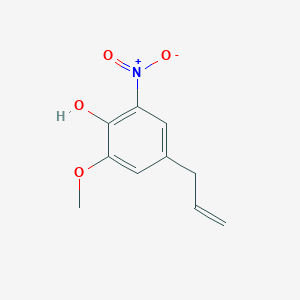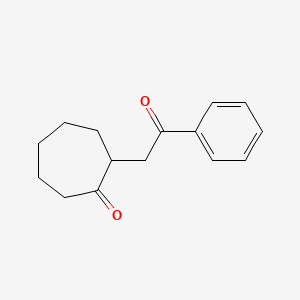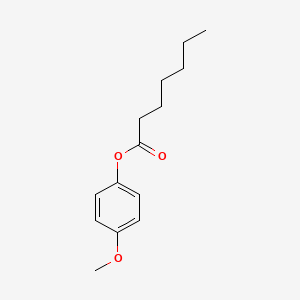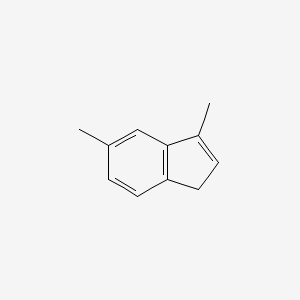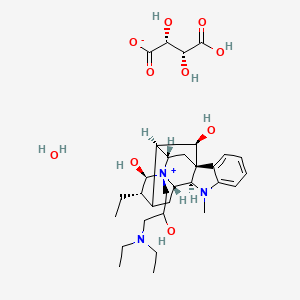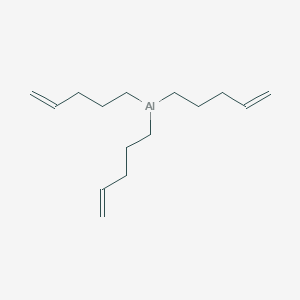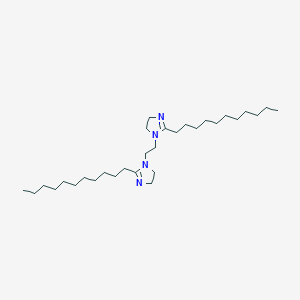
Ethyl 3-cyclohexyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-cyclohexyloxirane-2-carboxylate is an organic compound with the molecular formula C11H18O3 It is a derivative of oxirane, featuring a cyclohexyl group and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-cyclohexyloxirane-2-carboxylate typically involves the reaction of cyclohexanone with ethyl chloroacetate in the presence of a base, followed by epoxidation. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as phase-transfer catalysts may also be employed to improve reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-cyclohexyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Products: Depending on the nucleophile used in substitution reactions.
Applications De Recherche Scientifique
Ethyl 3-cyclohexyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and as a precursor for various chemical compounds.
Mécanisme D'action
The mechanism of action of ethyl 3-cyclohexyloxirane-2-carboxylate involves its interaction with nucleophiles and electrophiles. The oxirane ring is highly reactive and can undergo ring-opening reactions, leading to the formation of various products. The ester group can also participate in hydrolysis and reduction reactions, contributing to the compound’s versatility in chemical synthesis.
Comparaison Avec Des Composés Similaires
- Ethyl 2-oxocyclohexane-1-carboxylate
- Methyl 3-cyclohexyloxirane-2-carboxylate
- Cyclohexyl oxirane
Comparison: this compound is unique due to the presence of both an oxirane ring and an ethyl ester group. This combination imparts distinct reactivity and potential applications compared to similar compounds. For instance, ethyl 2-oxocyclohexane-1-carboxylate lacks the oxirane ring, making it less reactive in certain nucleophilic substitution reactions.
Propriétés
Numéro CAS |
55673-87-5 |
|---|---|
Formule moléculaire |
C11H18O3 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
ethyl 3-cyclohexyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-2-13-11(12)10-9(14-10)8-6-4-3-5-7-8/h8-10H,2-7H2,1H3 |
Clé InChI |
AWUWTBXBMDBZHG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(O1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


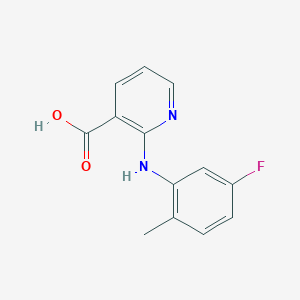
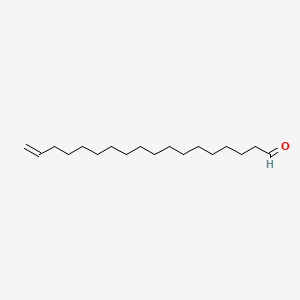
![2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one](/img/structure/B14642688.png)
![2,5-Dioxabicyclo[4.1.0]heptane, 7,7-dichloro-](/img/structure/B14642691.png)
